molecular formula C15H15N3O2 B559589 4-Dimethylaminoazobenzene-4'-carboxylic Acid CAS No. 6268-49-1

4-Dimethylaminoazobenzene-4'-carboxylic Acid

Cat. No.: B559589
CAS No.: 6268-49-1
M. Wt: 269.3 g/mol
InChI Key: WCKQPPQRFNHPRJ-UHFFFAOYSA-N
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Description

. It is a derivative of azobenzene, characterized by the presence of a dimethylamino group and a carboxylic acid group on the benzene rings. This compound is widely used in various scientific and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

DABCYL acid, also known as Para Methyl Red, 4-Dimethylaminoazobenzene-4’-carboxylic Acid, 4-Dimethylamino-4’-carboxylazobenzene, or simply Dabcyl, is primarily used as a dark fluorescence quencher . Its primary targets are proteins or peptides, specifically their amino-groups . The succinimidyl ester form of DABCYL is reactive with terminal amines or lysines of peptides and other nucleophiles .

Mode of Action

DABCYL acid operates as a fluorescence quencher in Förster Resonance Energy Transfer (FRET) systems . It absorbs the energy emitted by a fluorescent dye (the donor), thereby preventing the dye from fluorescing and effectively “quenching” the fluorescence . This mechanism is particularly useful in biological research for studying interactions between molecules.

Biochemical Pathways

The exact biochemical pathways affected by DABCYL acid depend on the specific proteins or peptides it is attached to. It’s worth noting that dabcyl acid is often used in conjunction with other molecules in fret systems to study various biochemical pathways .

Pharmacokinetics

It is known to be soluble in dmso , which suggests it could be distributed in the body through this solvent. More research would be needed to fully understand its pharmacokinetic properties.

Result of Action

The primary result of DABCYL acid’s action is the quenching of fluorescence. This is used in research to detect and measure molecular interactions, such as protein-protein or protein-nucleic acid interactions . By attaching DABCYL acid to one molecule and a fluorescent dye to another, researchers can monitor the interaction between the two molecules based on changes in fluorescence.

Action Environment

The efficacy and stability of DABCYL acid can be influenced by various environmental factors. For instance, the efficiency of energy transfer (and thus the degree of fluorescence quenching) can be affected by the distance between the DABCYL acid and the fluorescent dye, the orientation of the dye and quencher, and the spectral overlap between the dye emission and quencher absorption . Furthermore, DABCYL acid’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals in the environment .

Biochemical Analysis

Biochemical Properties

4-Dimethylaminoazobenzene-4’-carboxylic Acid plays a crucial role in biochemical reactions. It is often used as a reagent to label proteins or peptides through their amino groups . The succinimidyl ester of 4-Dimethylaminoazobenzene-4’-carboxylic Acid is reactive with terminal amines or lysines of peptides and other nucleophiles . This property allows it to interact with various enzymes, proteins, and other biomolecules, influencing their functions and interactions.

Cellular Effects

The cellular effects of 4-Dimethylaminoazobenzene-4’-carboxylic Acid are primarily observed in its role as a fluorescence quencher. It has been found to increase the internalization of peptides into cells, affecting cellular processes . It influences cell function by modifying the visibility and detectability of certain cellular components, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4-Dimethylaminoazobenzene-4’-carboxylic Acid involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, potentially influencing enzyme activation or inhibition, and causing changes in gene expression . Its ability to quench fluorescence allows it to influence the visibility of these interactions, providing a valuable tool for studying molecular mechanisms .

Temporal Effects in Laboratory Settings

The effects of 4-Dimethylaminoazobenzene-4’-carboxylic Acid can change over time in laboratory settings. While specific long-term effects on cellular function have not been extensively studied, it is known that the compound’s fluorescence quenching ability can be utilized in various experimental setups .

Metabolic Pathways

Given its interactions with proteins and peptides, it is likely that it may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

4-Dimethylaminoazobenzene-4’-carboxylic Acid’s transport and distribution within cells and tissues are influenced by its interactions with proteins and peptides. It has been found to increase the internalization of peptides into cells, suggesting that it may affect its own localization or accumulation within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Dimethylaminoazobenzene-4’-carboxylic Acid can be synthesized through a diazotization reaction followed by coupling with a suitable aromatic compound. The typical synthetic route involves the following steps:

Industrial Production Methods

Industrial production of 4-Dimethylaminoazobenzene-4’-carboxylic Acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified using recrystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-Dimethylaminoazobenzene-4’-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Dimethylaminoazobenzene-4’-carboxylic Acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Dimethylaminoazobenzene-4’-carboxylic Acid can be compared with other similar compounds such as:

Uniqueness

What sets 4-Dimethylaminoazobenzene-4’-carboxylic Acid apart is its specific application in FRET-based assays and its effectiveness as a dark quencher chromophore. Its unique combination of functional groups allows for versatile applications in both research and industry .

Properties

IUPAC Name

4-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(4-6-12)15(19)20/h3-10H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKQPPQRFNHPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862438
Record name 4-{[4-(Dimethylamino)phenyl]diazenyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679509
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6268-49-1
Record name 4-(4-Dimethylaminophenylazo)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006268491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6268-49-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-{[4-(Dimethylamino)phenyl]diazenyl}benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50862438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Dimethylaminoazobenzene-4'-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Dabcyl quench fluorescence?

A: Dabcyl quenches fluorescence primarily through a mechanism known as Fluorescence Resonance Energy Transfer (FRET) [, ]. When a fluorophore (donor) and Dabcyl (acceptor) are in close proximity and their spectral properties overlap, the excited state energy from the fluorophore is transferred to Dabcyl. This energy transfer occurs non-radiatively, meaning Dabcyl dissipates the absorbed energy as heat instead of emitting light, thereby effectively quenching the fluorescence of the donor molecule [, ].

Q2: What are the implications of Dabcyl’s quenching mechanism for its applications?

A: Dabcyl's FRET-based quenching is distance-dependent, making it useful for studying molecular interactions and conformational changes. This property is extensively employed in molecular beacons, where Dabcyl's proximity to a fluorophore in a hairpin structure quenches fluorescence. Upon hybridization with a target DNA sequence, the hairpin opens, separating Dabcyl and the fluorophore, leading to a detectable increase in fluorescence [, ].

Q3: Beyond FRET, can Dabcyl quench fluorescence through other mechanisms?

A: While FRET is the dominant mechanism, research suggests Dabcyl can also quench fluorescence through collisional quenching []. This process involves direct contact between Dabcyl and the fluorophore, leading to non-radiative energy transfer and fluorescence quenching.

Q4: What is the molecular formula, weight, and key spectroscopic data for Dabcyl?

A4:

  • Spectroscopic Data: Dabcyl exhibits a characteristic absorbance peak around 463 nm []. This absorbance band overlaps well with the emission spectra of commonly used fluorophores like EDANS, making it an efficient FRET acceptor [, ].

Q5: What are the solubility properties of Dabcyl?

A: Dabcyl is known for its limited solubility in aqueous solutions, posing challenges for its use in biological systems [, ]. This has led to the development of a more hydrophilic analog, Hydrodabcyl, which demonstrates superior solubility in water while retaining its quenching properties [].

Q6: Does Dabcyl itself possess catalytic properties?

A6: The research papers provided do not suggest that Dabcyl exhibits intrinsic catalytic properties. Its primary function revolves around its role as a fluorescence quencher in various applications, rather than as a catalyst in chemical reactions.

Q7: Have there been computational studies on the interactions between Dabcyl and fluorophores?

A7: While the provided papers do not explicitly detail computational modeling studies on Dabcyl-fluorophore interactions, such approaches are conceivable. Computational chemistry methods like molecular docking and molecular dynamics simulations could provide valuable insights into the specific interactions, distances, and orientations crucial for efficient FRET between Dabcyl and various fluorophores.

Q8: Can the azobenzene moiety in Dabcyl be modified to introduce photo-switching capabilities?

A: Yes, research has demonstrated that incorporating a Dabcyl analog, 5-(4-((dimethylamino)phenyl)azo)benzene)-2'-deoxy-uridine (dU(DAB)), into oligonucleotide probes allows for photo-switching properties []. Irradiation of the azobenzene moiety in dU(DAB) leads to photoisomerization, offering potential for the development of light-controlled molecular probes and devices [].

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